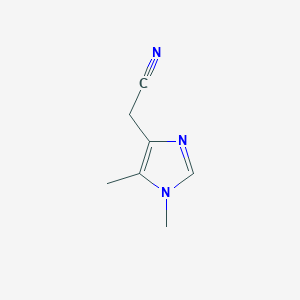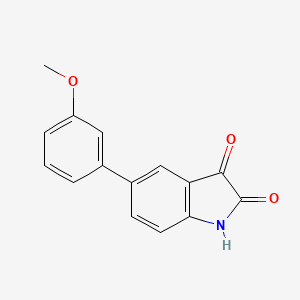
5-(3-Methoxyphenyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxyphenyl)-1H-indole-2,3-dione is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are widely studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-1H-indole-2,3-dione typically involves the reaction of 3-methoxyphenylhydrazine with isatin under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole-2,3-dione structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
5-(3-Methoxyphenyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione to indole-2,3-diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indole-2,3-diol.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学研究应用
5-(3-Methoxyphenyl)-1H-indole-2,3-dione has several scientific research applications, including:
作用机制
The mechanism of action of 5-(3-Methoxyphenyl)-1H-indole-2,3-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, it can bind to receptors and modulate signal transduction pathways, resulting in various biological effects .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Indole-2-carboxylate derivatives: Studied for their potential therapeutic properties.
Uniqueness
5-(3-Methoxyphenyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
893736-24-8 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
5-(3-methoxyphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-11-4-2-3-9(7-11)10-5-6-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI 键 |
PLGVJPAMJLJGGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


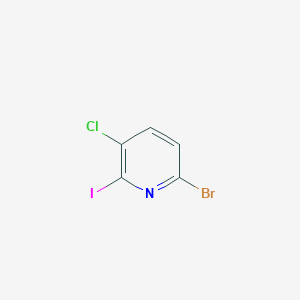
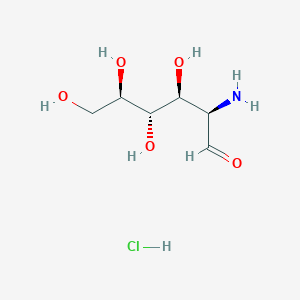
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
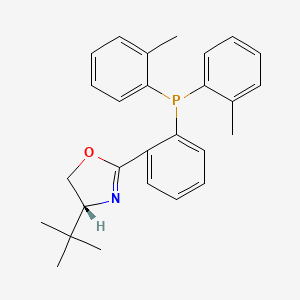
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)
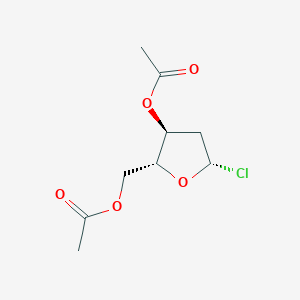
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)
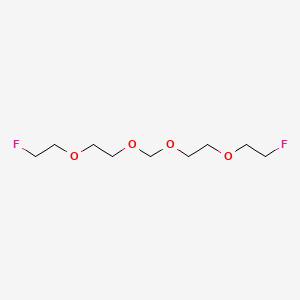

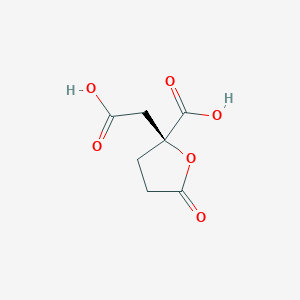
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
